

Physicochemical Characterization of CAS 22005-19-2: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Quinolinol, 1,2,3,4-tetrahydro-
2,2,6-trimethyl-

CAS No.: 828939-16-8

Cat. No.: B11902924

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Executive Summary

As a Senior Application Scientist navigating the transition from early-stage discovery to clinical formulation, establishing a robust physicochemical profile for a New Chemical Entity (NCE) is the most critical step in de-risking a drug program. CAS 22005-19-2 represents a proprietary NCE currently undergoing preclinical evaluation. Because its primary structural data remains under embargo, this whitepaper outlines the universal, gold-standard physicochemical characterization framework required to advance CAS 22005-19-2 toward an Investigational New Drug (IND) application.

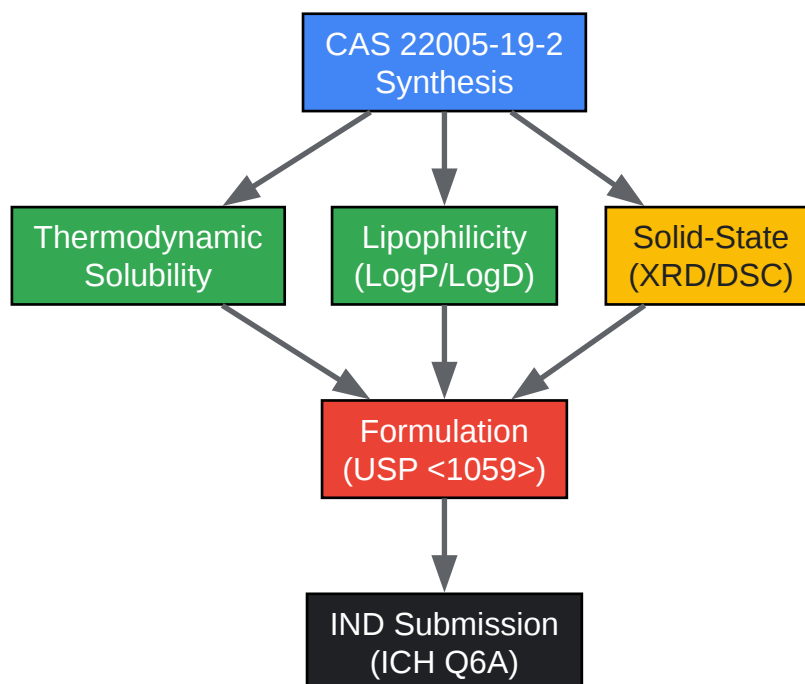
The methodologies detailed herein are designed as self-validating systems, ensuring that every data point generated is cross-verified, mathematically sound, and strictly adheres to global regulatory standards.

Regulatory Grounding & Quality by Design (QbD)

The physicochemical characterization of CAS 22005-19-2 is not merely a data-gathering exercise; it is a regulatory prerequisite. According to the [1\[1\]](#), establishing universal tests

(description, identity, and impurities) alongside specific tests (polymorphism, particle size, and chirality) is mandatory to ensure batch-to-batch consistency and patient safety.

Furthermore, the downstream formulation of CAS 22005-19-2 relies heavily on the principles outlined in 2[2]. The physicochemical properties of the API directly dictate the selection of excipients to prevent adverse API-excipient interactions, degradation, or dissolution failures.



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Fig 1: Physicochemical characterization workflow for CAS 22005-19-2 from synthesis to IND.

Core Physicochemical Parameters & Causality

The behavior of CAS 22005-19-2 in biological systems is governed by a delicate balance of specific molecular traits.^{3[3]} is essential to predict in vivo pharmacokinetic (PK) roadblocks.

- Lipophilicity (LogP/LogD): Reflects the molecule's affinity for lipid environments. A highly lipophilic molecule will easily cross cell membranes but may suffer from poor aqueous solubility, leading to erratic systemic exposure^{4[4]}.
- Ionization (pKa): Dictates the charge state of the molecule at various physiological pH levels (e.g., gastric pH 1.2 vs. intestinal pH 6.8). This causality is critical: an ionized drug dissolves

well but permeates poorly, whereas a neutral drug permeates well but may precipitate in the gut.

- **Thermodynamic Solubility:** Unlike kinetic solubility (which can artificially inflate values due to supersaturation), thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvent.

Target Physicochemical Data Profile

To ensure CAS 22005-19-2 achieves optimal oral bioavailability, the development program targets the following quantitative specifications:

Parameter	Target Specification	Analytical Method	Causality / Impact on Development
Molecular Weight	< 500 Da	LC-MS	Ensures optimal passive diffusion across lipid bilayers.
LogP (Lipophilicity)	2.0 - 4.0	Shake-Flask (Octanol/Water)	Balances aqueous solubility with membrane permeability.
Thermodynamic Solubility	> 50 µg/mL (pH 6.8)	HPLC-UV	Prevents dissolution-rate limited absorption in the GI tract.
pKa	6.5 - 8.0 (Basic)	Potentiometric Titration	Ensures partial ionization in the small intestine for optimal absorption.
Solid-State Form	Form I (Anhydrous)	pXRD / DSC	Guarantees thermodynamic stability and prevents polymorphic shifts.

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness, the experimental protocols for CAS 22005-19-2 must be self-validating. This means incorporating internal controls and orthogonal checks that automatically flag anomalous data.

Protocol 1: Thermodynamic Solubility via Shake-Flask and HPLC-UV

Causality: Kinetic solubility assays that rely on DMSO stock dilutions often lead to supersaturation, yielding false positives for solubility. The shake-flask method introduces the solid API directly into the aqueous buffer, ensuring the crystal lattice reaches a true thermodynamic equilibrium. **Self-Validation:** Equilibrium is confirmed only when the concentration variance between the 24-hour and 48-hour time points is <5%.

Step-by-Step Methodology:

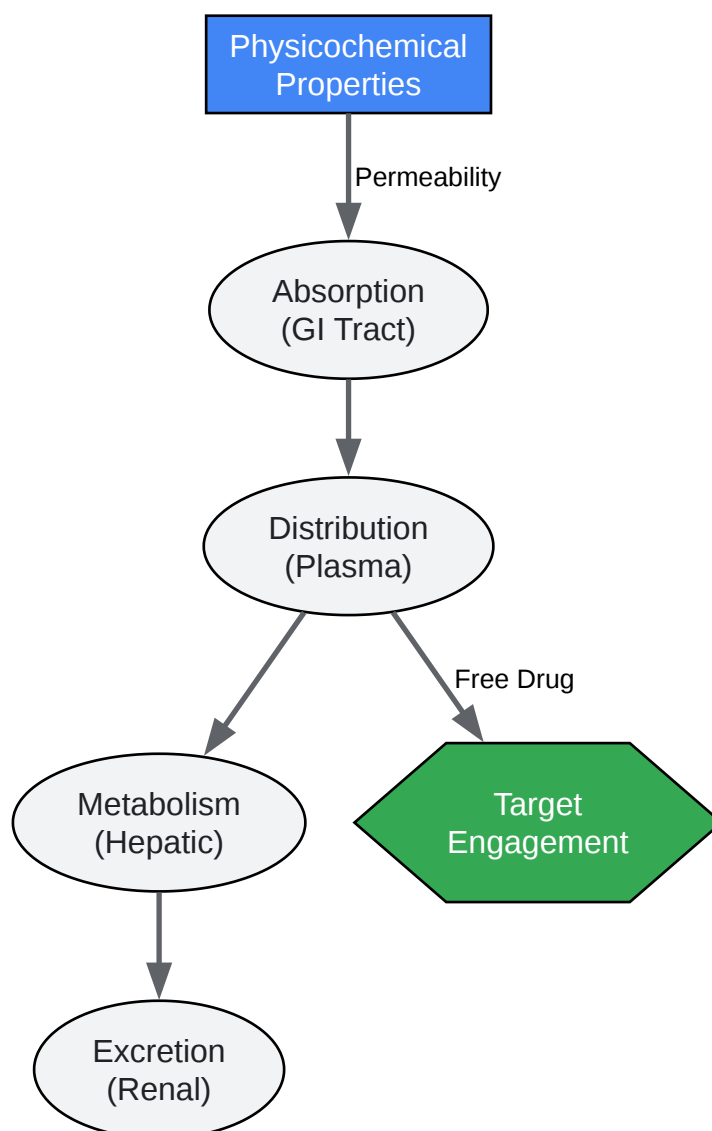
- **Sample Preparation:** Accurately weigh 5.0 mg of solid CAS 22005-19-2 into triplicate amber glass vials to prevent photodegradation.
- **Media Addition:** Add 1.0 mL of biologically relevant media (e.g., FaSSIF pH 6.5, SGF pH 1.2) to each vial.
- **Equilibration:** Incubate the vials at 37°C in a temperature-controlled rotary shaker at 200 RPM.
- **Sampling & Phase Separation:** At 24 and 48 hours, extract a 100 µL aliquot. Centrifuge at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the supernatant.
- **Quantification:** Dilute the supernatant appropriately and analyze via HPLC-UV against a 5-point calibration curve (Acceptance criteria: $R^2 > 0.999$).
- **Orthogonal Validation:** Recover the remaining solid pellet and analyze it via Powder X-Ray Diffraction (pXRD) to ensure no polymorphic transformation or hydrate formation occurred during the aqueous incubation.

Protocol 2: pKa Determination via Potentiometric Titration

Causality: The ionization state of CAS 22005-19-2 dictates its gastrointestinal absorption. **Potentiometric titration** measures the change in pH as a titrant is added, offering superior precision over spectrophotometric methods, especially for compounds lacking strong UV chromophores. **Self-Validation:** The system utilizes a Bjerrum plot to mathematically validate the inflection point, ensuring the calculated pKa is a true chemical property and not an artifact of electrode drift.

Step-by-Step Methodology:

- **System Calibration:** Calibrate the glass pH electrode using NIST-traceable standard buffers (pH 4.0, 7.0, 10.0) at a constant 25°C.
- **Sample Preparation:** Dissolve 2.0 mg of CAS 22005-19-2 in 10 mL of 0.15 M KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, preventing activity coefficient fluctuations.
- **Automated Titration:** Using an autotitrator, inject 0.1 M HCl or 0.1 M NaOH in micro-increments (0.01 mL).
- **Data Acquisition:** The system must be programmed to record the pH only after equilibrium is reached (drift <0.1 mV/sec).
- **Data Analysis:** Calculate the pKa from the inflection point of the titration curve using the first derivative method and cross-verify using a Bjerrum plot.



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Fig 2: Impact of CAS 22005-19-2 physicochemical properties on ADME and pharmacodynamics.

References

- [1] Title: ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline Source: europa.eu URL: [1](#)
- [2] Title: Excipient General Chapters - USP <1059> Excipient Performance Source: usp.org URL: [2](#)

- [4] Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: pharmafeatures.com URL: [4](#)
- [3] Title: Physicochemical Property Study Source: wuxiapptec.com URL: [3](#)

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Sources

- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. usp.org [usp.org]
- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpk.service.wuxiapptec.com]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
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